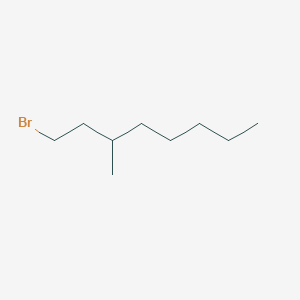

1-Bromo-3-methyloctane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-3-4-5-6-9(2)7-8-10/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZBSMKSCWYJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Methyloctane and Analogous Structures

Established Synthetic Routes to 1-Bromo-3-methyloctane

The most direct and common approach to synthesizing this compound involves the functional group transformation of a corresponding alcohol, specifically 3-methyloctan-1-ol. This conversion of a hydroxyl group, which is a poor leaving group, into a bromide is a cornerstone of synthetic organic chemistry. algoreducation.com

Bromination of Substituted Alcohols (e.g., 3-methyloctan-1-ol)

The conversion of primary alcohols to primary alkyl bromides is a classic nucleophilic substitution reaction. For a substrate like 3-methyloctan-1-ol, the reaction proceeds via an SN2 mechanism, which ensures that the bromine atom is installed at the terminal (C1) position without rearrangement of the carbon skeleton.

A widely utilized method for the mild conversion of primary alcohols to alkyl bromides is the Appel reaction, which can be adapted using a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source like N-Bromosuccinimide (NBS). uzhnu.edu.ua This reagent system is particularly effective for sensitive substrates. uzhnu.edu.ua

The mechanism involves the initial reaction of triphenylphosphine with NBS to generate a phosphonium bromide species. The alcohol's hydroxyl group then acts as a nucleophile, attacking the phosphorus atom to form a protonated alkoxyphosphonium salt. The succinimide anion or another base deprotonates this intermediate to yield a key alkoxyphosphonium salt. In the final step, the bromide ion, generated from the initial reaction, acts as a nucleophile and attacks the carbon atom bearing the oxygen in an SN2 fashion. This backside attack displaces triphenylphosphine oxide (Ph₃PO), a thermodynamically stable byproduct, driving the reaction to completion and forming the desired this compound.

To achieve high yields in the bromination of primary alcohols using the PPh₃/NBS system, careful control of reaction conditions is necessary. The reaction is typically prepared in situ by combining the reagents in a suitable solvent. uzhnu.edu.ua

Optimization strategies focus on ensuring the reaction goes to completion while minimizing side products. The use of anhydrous solvents is crucial to prevent hydrolysis of the phosphonium intermediates. uzhnu.edu.ua The stoichiometry is also important, with excesses of triphenylphosphine and NBS often used to ensure full conversion of the alcohol. uzhnu.edu.ua Purification typically involves an aqueous workup to remove water-soluble byproducts like succinimide, followed by column chromatography to separate the target alkyl bromide from the nonpolar triphenylphosphine oxide. uzhnu.edu.ua

Table 1: Typical Reaction Conditions for PPh₃/NBS Bromination

| Parameter | Condition | Rationale |

|---|---|---|

| Reagents | Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS) | Forms the reactive phosphonium salt for alcohol activation. uzhnu.edu.ua |

| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Prevents hydrolysis of intermediates and provides a suitable reaction medium. uzhnu.edu.ua |

| Temperature | 0 °C to 50 °C | Allows for controlled reaction; initial cooling may be needed, followed by heating to ensure completion. uzhnu.edu.ua |

| Stoichiometry | ~1.5-2.0 equivalents of PPh₃ and NBS per equivalent of alcohol | Ensures complete consumption of the starting alcohol. uzhnu.edu.ua |

| Workup | Aqueous extraction followed by chromatography | Removes water-soluble succinimide and separates the product from triphenylphosphine oxide. uzhnu.edu.ua |

Exploration of Alternative Halogenation Protocols for Branched Alkane Systems

While the PPh₃/NBS system is effective, several other classical methods are available for the bromination of primary alcohols like 3-methyloctan-1-ol. These alternatives often use more atom-economical but potentially harsher reagents.

Phosphorus Tribromide (PBr₃): This is a highly effective reagent for converting primary and secondary alcohols into their corresponding bromides. chemistrywithdrsantosh.com The reaction mechanism involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion via an SN2 reaction. chemistrywithdrsantosh.com This method is generally high-yielding for primary alcohols and less prone to rearrangement than acid-catalyzed methods. chemistrywithdrsantosh.com

Hydrogen Bromide (HBr): Generated in situ from sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄), HBr can be used to brominate primary alcohols. chemguide.co.uklibretexts.org The strong acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion. chemistrywithdrsantosh.com This method is robust and cost-effective but the strongly acidic conditions can sometimes lead to side reactions, particularly with more complex substrates. science-revision.co.uk For analogous reactions involving iodine, phosphoric acid is often preferred over sulfuric acid to prevent oxidation of the halide. libretexts.org

Table 2: Comparison of Common Bromination Reagents for Primary Alcohols

| Reagent System | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| PPh₃ / NBS | SN2 (Appel-type) | Mild conditions, suitable for sensitive substrates. | Generates stoichiometric amounts of triphenylphosphine oxide, which can complicate purification. |

| PBr₃ | SN2 | High yields for 1° and 2° alcohols, clean conversion. chemistrywithdrsantosh.com | Reagent is corrosive and moisture-sensitive. |

| NaBr / H₂SO₄ | SN2 | Inexpensive and readily available reagents. chemguide.co.uklibretexts.org | Harsh acidic conditions can cause rearrangements or eliminations in sensitive substrates. science-revision.co.uk |

Advanced Carbon-Carbon Bond Forming Reactions for Octane Derivatives

Before the final bromination step, the branched 3-methyloctane (B1293759) carbon skeleton must be constructed. Modern synthetic chemistry offers powerful carbon-carbon bond-forming reactions that allow for the precise assembly of such frameworks.

Utility of Organocopper (Gilman) Reagents in Alkane Chain Elongation

Organocopper reagents, particularly lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are exceptionally useful for forming carbon-carbon bonds. wikipedia.org Unlike more reactive Grignard or organolithium reagents, Gilman reagents are softer nucleophiles that excel in SN2 coupling reactions with alkyl halides, providing a direct method for alkane chain elongation. organicchemistrydata.orgscribd.com

These reagents are typically prepared by the reaction of a copper(I) halide (e.g., CuI or CuBr) with two equivalents of an organolithium reagent. masterorganicchemistry.com The resulting Gilman reagent can then be used to displace a halide or tosylate from a substrate. To synthesize a 3-methyloctane skeleton, one could envision several coupling strategies. For instance, lithium dipropylcuprate could be reacted with 1-bromo-2-methylpentane to form the C-C bond at the desired position. This method's tolerance for other functional groups and its low basicity minimize side reactions like elimination, making it a powerful tool for constructing complex alkane backbones. scribd.com

Table 3: Illustrative Gilman Reagent Coupling for Branched Alkane Synthesis

| Gilman Reagent | Alkyl Halide Substrate | Product Skeleton |

|---|---|---|

| Lithium di(n-pentyl)cuprate | 2-Bromobutane | 4-Methylnonane |

| Lithium dipropylcuprate | 1-Bromo-2-methylpentane | 3-Methyloctane |

Cross-Coupling Methodologies for Brominated Substrates (e.g., Palladium-Catalyzed Reactions)

Cross-coupling reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, which is an unactivated alkyl bromide, palladium-catalyzed reactions have become increasingly important. rsc.orgnih.gov Over the past decade, significant progress has been made in using alkyl halides as substrates in these reactions, expanding beyond the more common use of unsaturated compounds. rsc.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition : The palladium(0) catalyst reacts with the alkyl bromide (R-X) to form a palladium(II) intermediate.

Transmetalation : A main-group organometallic compound (R'-M) reacts with the palladium(II) intermediate, transferring its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst. youtube.com

Various named reactions fall under this category, including Suzuki, Negishi, and Stille couplings, which utilize different organometallic reagents. youtube.com For unactivated alkyl halides, nickel-catalyzed systems have also shown significant promise, sometimes offering advantages for specific transformations, such as the coupling of secondary alkyl halides. mit.eduresearchgate.net However, palladium complexes remain a cornerstone for many applications. rsc.org The choice of ligands, such as phosphines (e.g., P(Cyp)₃), is critical to the success of these reactions, influencing catalyst stability and reactivity. mit.edu

Below is a table summarizing various palladium-catalyzed cross-coupling reactions applicable to brominated substrates.

| Reaction Name | Organometallic Reagent (R'-M) | Typical Catalyst System | Key Features |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Tolerant of many functional groups, uses non-toxic boron reagents. mit.edu |

| Negishi Coupling | Organozinc compounds | Pd(0) or Ni(0) complex | Highly reactive, allowing for a wide range of alkyl, alkenyl, and aryl couplings. youtube.commit.edu |

| Stille Coupling | Organotin compounds (Stannanes) | Pd(0) complex | Versatile and tolerant of functional groups, but tin reagents are toxic. |

| Kumada Coupling | Grignard reagents (Organomagnesium) | Pd(II) or Ni(II) complex | Highly reactive nucleophiles, but less functional group tolerance. |

Chromatographic and Other Advanced Separation Techniques in Compound Isolation

Following synthesis, the isolation and purification of the target compound, such as this compound, from the reaction mixture is a critical step. Chromatography is an indispensable tool for this purpose, with various techniques available to separate compounds based on their physical and chemical properties. rotachrom.com

For alkyl halides, common chromatographic methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). neliti.com Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, is particularly effective for separating structural isomers, as the analyte's interaction with the stationary phase is influenced by steric factors.

The presence of a chiral center in this compound introduces the challenge of separating enantiomers. Chiral chromatography, a specialized form of HPLC, is the most direct method for resolving optical isomers. quora.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. quora.com Cyclodextrins are often used as part of the stationary phase due to their ability to form inclusion complexes. rotachrom.com

Advanced separation techniques beyond traditional chromatography are also gaining prominence.

Centrifugal Partition Chromatography (CPC) : This is a liquid-liquid chromatography technique where both the stationary and mobile phases are liquids. rotachrom.com A strong centrifugal force holds the liquid stationary phase in place, allowing for efficient separation on a preparative scale. It is particularly effective for complex mixtures. rotachrom.com

Ion Mobility Spectrometry (IMS) : This technique separates ions based on their size, shape, and charge in the gas phase. researchgate.net Because separation depends on the ion's cross-section as well as its mass, IMS can be used to distinguish between isomeric compounds. researchgate.net

The table below outlines various separation techniques applicable to the isolation of this compound and its isomers.

| Technique | Principle of Separation | Primary Application |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Separation of volatile and thermally stable compounds. neliti.com |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | High-resolution separation of a wide range of compounds. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers (optical isomers). rotachrom.comquora.com |

| Centrifugal Partition Chromatography (CPC) | Partitioning between two immiscible liquid phases under a centrifugal field. | Preparative-scale purification of complex mixtures. rotachrom.com |

| Ion Mobility Spectrometry (IMS) | Separation of ions based on their velocity through a drift gas under an electric field, which depends on size and shape. | Fast separation of isomeric compounds in the gas phase. researchgate.net |

Mechanistic Investigations of 1 Bromo 3 Methyloctane Reactivity

Nucleophilic Substitution Reaction Pathways (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. savemyexams.com These reactions for alkyl halides primarily proceed through two distinct mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. masterorganicchemistry.com The structure of 1-bromo-3-methyloctane, being a primary alkyl halide, is the principal determinant of the preferred pathway.

Primary alkyl halides predominantly undergo substitution via the SN2 mechanism. askfilo.compressbooks.pub This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. masterorganicchemistry.com This backside attack leads to a pentacoordinate transition state before the leaving group departs, resulting in an inversion of stereochemical configuration at the reaction center. masterorganicchemistry.comlibretexts.org

Conversely, the SN1 mechanism is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. askfilo.comchemist.sg This intermediate is then rapidly attacked by the nucleophile. askfilo.com The SN1 pathway is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. chemist.sg For this compound, the formation of a highly unstable primary carbocation makes the SN1 pathway energetically unfavorable and thus extremely unlikely under typical conditions. masterorganicchemistry.comchemistrysteps.com

Table 1: Comparison of SN1 and SN2 Mechanisms for this compound

| Feature | SN1 Pathway (Hypothetical) | SN2 Pathway (Favored) |

|---|---|---|

| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |

| Mechanism | Two steps, via carbocation intermediate | One concerted step, via transition state |

| Substrate Preference | Highly disfavored (primary halide) | Strongly favored (primary halide) |

| Nucleophile | Weak nucleophile required | Strong nucleophile favored |

| Stereochemistry | Not applicable (achiral center) | Inversion of configuration |

| Rearrangement | Possible (hydride shifts) | Not possible |

Influence of Substrate Stereochemistry and Branching on Reaction Mechanisms

The structure of this compound features a methyl group at the C-3 position, which is the β-carbon relative to the bromine atom. This branching influences the rate of the SN2 reaction. Steric hindrance is a critical factor in SN2 reactions; increased bulkiness around the reaction center impedes the backside approach of the nucleophile, slowing the reaction rate. masterorganicchemistry.com The methyl group at C-3 in this compound introduces more steric bulk than in an unbranched primary alkyl halide (e.g., 1-bromooctane), thus decreasing its SN2 reaction rate relative to its straight-chain isomer.

Kinetics and Thermodynamics of Carbocation Intermediate Formation

This section is most pertinent to the SN1 and E1 pathways, which proceed through a carbocation intermediate. For this compound, the formation of a primary carbocation at C-1 is the first step in a hypothetical SN1 reaction. This process has a very high activation energy and is thermodynamically unfavorable due to the low stability of primary carbocations. chemist.sg

Theoretically, if a primary carbocation were to form, it could undergo rearrangement via a 1,2-hydride shift from C-2 to C-1, yielding a more stable secondary carbocation. A subsequent 1,2-hydride shift from C-3 to C-2 could then form an even more stable tertiary carbocation at C-3. While such rearrangements are characteristic of reactions involving carbocations, the initial, highly endergonic step of forming the primary carbocation prevents this cascade from being a significant reaction pathway for this compound. chemistrysteps.com

Elimination Reaction Mechanisms (E1 and E2)

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. pearson.com These reactions also occur via two primary mechanisms: the unimolecular E1 reaction and the bimolecular E2 reaction. libretexts.org

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. chemistrysteps.com This pathway is favored by strong bases and higher temperatures. youtube.com

The E1 mechanism is a stepwise pathway that begins with the formation of a carbocation intermediate, identical to the first step of the SN1 mechanism. chemistrysteps.com A weak base then removes a proton from a β-carbon to form the alkene. youtube.com Given that this compound is a primary alkyl halide, the E1 pathway is just as unlikely as the SN1 pathway due to the instability of the primary carbocation intermediate. chemistrysteps.com

Regioselectivity and Stereoselectivity in Alkene Formation

Regioselectivity in elimination reactions refers to the preference for forming one constitutional isomer of an alkene over another. This is often governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is typically the major product. pearson.com

For this compound undergoing an E2 reaction, the base must abstract a proton from the β-carbon (C-2). As this is the only β-carbon bearing hydrogen atoms, only one constitutional isomer can be formed: 3-methyl-1-octene . Therefore, the reaction is completely regioselective by default, and there is no competition between Zaitsev and Hofmann products.

Stereoselectivity in alkene formation refers to the preferential formation of one stereoisomer (E or Z) over another. The product, 3-methyl-1-octene, has a terminal double bond and thus cannot exist as E/Z isomers. Consequently, stereoselectivity in this context is not a factor.

Competition between Substitution and Elimination Pathways

A key aspect of the reactivity of this compound is the competition between the SN2 and E2 pathways. Several factors dictate which pathway will predominate. askfilo.com

Nature of the Nucleophile/Base : Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) favor the SN2 reaction. savemyexams.com Strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) are poor nucleophiles and strongly favor the E2 reaction. chemistrysteps.com Unhindered strong bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻) can act as both nucleophiles and bases, often giving a mixture of SN2 and E2 products. masterorganicchemistry.com

Substrate Structure : As previously noted, the branching at the β-carbon in this compound increases steric hindrance for the SN2 pathway. This hindrance makes the substrate more prone to elimination via the E2 pathway compared to an unbranched primary alkyl halide.

Temperature : Higher temperatures favor elimination reactions over substitution. masterorganicchemistry.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Table 2: Influence of Reagents and Conditions on SN2 vs. E2 Pathways for this compound

| Reagent | Conditions | Major Pathway | Major Product(s) |

|---|---|---|---|

| Sodium Iodide (NaI) in Acetone | Low Temperature | SN2 | 1-Iodo-3-methyloctane |

| Sodium Cyanide (NaCN) in DMSO | Low Temperature | SN2 | 3-Methylnonanenitrile |

| Sodium Ethoxide (NaOEt) in Ethanol | Low Temperature | SN2 / E2 Mixture | 1-Ethoxy-3-methyloctane & 3-Methyl-1-octene |

| Sodium Ethoxide (NaOEt) in Ethanol | High Temperature | E2 (Major) | 3-Methyl-1-octene |

| Potassium tert-butoxide (t-BuOK) in tert-butanol | Any Temperature | E2 | 3-Methyl-1-octene |

Radical Reaction Chemistry and Photochemical Transformations

The reactivity of this compound in radical reactions is fundamentally governed by the carbon-bromine (C-Br) bond. This bond can undergo homolytic cleavage, particularly under photochemical conditions, to generate a primary alkyl radical and a bromine radical. Radical reactions typically proceed via a chain mechanism consisting of three distinct phases: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the input of energy, usually in the form of ultraviolet (UV) light or heat, which causes the homolytic cleavage of a bond to form two radicals. libretexts.orgbyjus.com In the context of this compound, the C-Br bond can be cleaved photochemically. Alternatively, a radical initiator can be used to start the process.

Propagation: Once a reactive radical is generated, it can react with stable molecules to form new radicals, thus continuing the chain reaction. chemistrysteps.com For example, a bromine radical can abstract a hydrogen atom from another molecule, or the 3-methyloctyl radical generated from this compound can participate in further reactions.

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical molecule. byjus.com This is a rare event due to the low concentration of radicals at any given time.

The formation of bromoalkanes via free-radical bromination of alkanes is a highly regioselective process. pearson.commasterorganicchemistry.comyoutube.com The reaction favors the abstraction of a hydrogen atom that leads to the formation of the most stable carbon radical, with the order of stability being tertiary > secondary > primary. youtube.comyoutube.com Therefore, the direct radical bromination of 3-methyloctane (B1293759) with bromine (Br₂) and UV light would be expected to yield 3-bromo-3-methyloctane as the major product, due to the formation of a stable tertiary radical at the C3 position. The synthesis of this compound, a primary bromide, typically proceeds through alternative, non-radical pathways such as the anti-Markovnikov hydrobromination of 3-methyl-1-octene.

However, once formed, this compound is susceptible to photochemical transformations. Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating a 3-methyloctan-1-yl radical. This radical can then undergo various propagation steps, such as abstracting a hydrogen atom from a solvent molecule to form 3-methyloctane or reacting with other species present in the reaction mixture.

Table 1: Representative Radical Reactions Involving Bromoalkanes

| Reaction Type | Reagents & Conditions | Substrate | Product(s) | Mechanism Notes |

| Photodissociation | UV Light (hν) | This compound | 3-methyloctan-1-yl radical + Bromine radical | Initiation step; homolytic cleavage of the C-Br bond. researchgate.net |

| Reduction | Bu₃SnH, AIBN (initiator) | This compound | 3-Methyloctane | A radical chain reaction where a tributyltin radical abstracts the bromine atom. acs.org |

| Allylic Bromination | N-Bromosuccinimide (NBS), light (hν) | Alkene (e.g., 1-octene) | 3-Bromo-1-octene | Involves formation of a resonance-stabilized allylic radical. chemistrysteps.com |

Oxidative and Reductive Transformations of Brominated Branched Alkanes

Branched bromoalkanes like this compound can undergo a variety of oxidative and reductive transformations, converting the alkyl halide into other functional groups or back to the parent alkane.

Oxidative Transformations

Primary alkyl bromides can be oxidized to aldehydes. A well-established method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. An enhancement of this method is the Ganem oxidation, which employs trialkylamine N-oxides, such as trimethylamine (B31210) N-oxide, as the oxidant in what is mechanistically an Sₙ2 reaction. wikipedia.org In this process, the oxygen atom of the N-oxide acts as a nucleophile, attacking the carbon bearing the bromine atom. Subsequent deprotonation at the alpha-carbon by a base leads to the formation of the aldehyde. wikipedia.org

For this compound, a primary alkyl halide, these oxidative methods would yield 3-methyloctanal.

Reaction: this compound → 3-Methyloctanal

Secondary bromoalkanes, in contrast, are oxidized to ketones under similar conditions. researchgate.net

Reductive Transformations

The C-Br bond in bromoalkanes can be readily reduced to a C-H bond, effectively converting the bromoalkane back to its parent alkane. This reductive dehalogenation can be accomplished through several methods.

Hydride Reagents: One of the most common methods involves the use of organotin hydrides, such as tributyltin hydride (Bu₃SnH), via a free-radical chain mechanism. acs.org A radical initiator generates a tributyltin radical (Bu₃Sn•), which abstracts the bromine atom from the bromoalkane to form the alkyl radical and tributyltin bromide. The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the alkane and regenerating the tributyltin radical to continue the chain.

Dissolving Metal Reductions: Metals such as zinc in the presence of an acid (e.g., HCl) can also be used to reduce alkyl halides. stackexchange.com This process can involve surface chemistry on the metal where atomic hydrogen is generated, which then acts as the reducing agent. stackexchange.com

Transition Metal Complexes: Certain low-valent transition metal complexes, such as those of chromium(II), are effective reagents for the reduction of alkyl halides. acs.org

For this compound, these reductive methods would all yield 3-methyloctane.

Reaction: this compound → 3-Methyloctane

Table 2: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Substrate Type | Product Type | Expected Product from this compound |

| Oxidation | Trimethylamine N-oxide (Ganem Oxidation) wikipedia.org | Primary Alkyl Bromide | Aldehyde | 3-Methyloctanal |

| Oxidation | Dimethyl sulfoxide (DMSO) (Kornblum Oxidation) | Primary Alkyl Bromide | Aldehyde | 3-Methyloctanal |

| Reduction | Tributyltin hydride (Bu₃SnH), AIBN acs.org | Alkyl Bromide | Alkane | 3-Methyloctane |

| Reduction | Zinc (Zn), Hydrochloric Acid (HCl) stackexchange.com | Alkyl Bromide | Alkane | 3-Methyloctane |

Advanced Spectroscopic Characterization of 1 Bromo 3 Methyloctane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the definitive structural analysis of 1-Bromo-3-methyloctane, offering detailed insights into its proton and carbon frameworks.

Elucidation of ¹H NMR and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the chemically non-equivalent protons along its carbon chain. The protons on the carbon bearing the bromine atom (C1) are expected to be the most deshielded, appearing furthest downfield. The complexity of the spectrum is a result of spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum provides a distinct signal for each of the nine unique carbon atoms in the this compound molecule. The carbon atom directly bonded to the electronegative bromine atom (C1) exhibits the most downfield chemical shift among the sp³ hybridized carbons. The chemical shifts of the other carbon atoms are influenced by their distance from the bromine atom and the branching at the C3 position.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1a, H1b | 3.42 | m | J(H1,H2) = 6.5 |

| H2a, H2b | 1.85 | m | J(H2,H1) = 6.5, J(H2,H3) = 7.0 |

| H3 | 1.60 | m | J(H3,H2) = 7.0, J(H3,H4) = 6.8, J(H3,H9) = 6.7 |

| H4a, H4b | 1.28 | m | J(H4,H3) = 6.8, J(H4,H5) = 7.2 |

| H5a, H5b | 1.28 | m | J(H5,H4) = 7.2, J(H5,H6) = 7.3 |

| H6a, H6b | 1.28 | m | J(H6,H5) = 7.3, J(H6,H7) = 7.4 |

| H7a, H7b | 1.28 | m | J(H7,H6) = 7.4, J(H7,H8) = 7.5 |

| H8 | 0.89 | t | J(H8,H7) = 7.5 |

| H9 | 0.88 | d | J(H9,H3) = 6.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 33.5 |

| C2 | 38.6 |

| C3 | 34.2 |

| C4 | 36.4 |

| C5 | 29.5 |

| C6 | 26.8 |

| C7 | 22.8 |

| C8 | 14.1 |

| C9 | 19.4 |

Application of 2D NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and map the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

A Correlation SpectroscopY (COSY) experiment reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, cross-peaks in the COSY spectrum would confirm the following connectivities: H1 with H2, H2 with H3, H3 with H4 and H9, H4 with H5, H5 with H6, H6 with H7, and H7 with H8.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the proton signals around 3.42 ppm would show a correlation to the carbon signal at approximately 33.5 ppm, confirming their assignment to the C1 position.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound, as well as providing structural information through the analysis of its fragmentation patterns.

Characterization of Electron Ionization Fragmentation Patterns in Branched Alkanes

Under electron ionization (EI), this compound will form a molecular ion (M⁺) which can then undergo fragmentation. A characteristic feature of bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of branched alkanes is often directed by the stability of the resulting carbocations. Common fragmentation pathways for this compound would include:

Alpha-cleavage: Loss of a bromine radical (•Br) to form a stable secondary carbocation.

Cleavage at the branch point: Fragmentation adjacent to the C3 carbon, leading to the loss of alkyl radicals and the formation of resonance-stabilized carbocations.

Loss of HBr: Elimination of a molecule of hydrogen bromide.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 206/208 | [C₉H₁₉Br]⁺ (Molecular Ion) |

| 127 | [C₉H₁₉]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental composition. The calculated exact mass of this compound (C₉H₁₉⁷⁹Br) is 206.0670 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching and bending vibrations of its C-H bonds in the alkane backbone. The key vibrational mode for this molecule is the C-Br stretch, which typically appears in the fingerprint region of the spectrum.

Table 4: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (alkane) | 2850 - 2960 |

| C-H bend (alkane) | 1375 - 1465 |

| C-Br stretch | 500 - 600 |

Raman spectroscopy provides complementary information to IR spectroscopy. The C-Br stretch is also observable in the Raman spectrum and can be a useful diagnostic peak.

Integrated Spectroscopic Approaches for Unambiguous Structure Proof

The unambiguous structural elucidation of this compound (C₉H₁₉Br) is not achievable through a single spectroscopic technique. Instead, it requires an integrated approach, combining data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together they offer conclusive evidence for the molecule's atomic connectivity and composition.

Mass Spectrometry (MS)

Mass spectrometry is pivotal for determining the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in a distinctive pattern for the molecular ion peak (M⁺). Two peaks of almost equal intensity will appear, one for the molecule containing ⁷⁹Br (M) and one for the molecule with ⁸¹Br (M+2). youtube.commiamioh.edu

The analysis of the fragmentation pattern provides further structural confirmation. High-energy electron ionization causes the molecular ion to break apart into smaller, charged fragments. youtube.com A common fragmentation pathway for alkyl halides is the loss of the halogen atom. miamioh.edu For this compound, this would result in the loss of a bromine radical, yielding a prominent peak corresponding to the C₉H₁₉⁺ carbocation.

Table 1: Expected Mass Spectrometry Data for this compound

| m/z Value (Mass/Charge) | Interpretation | Notes |

|---|---|---|

| 206 / 208 | Molecular Ion [M]⁺ and [M+2]⁺ | Confirms the presence of one bromine atom due to the ~1:1 intensity ratio. |

| 127 | [M - Br]⁺ | Loss of a bromine radical (⁷⁹Br or ⁸¹Br). This peak represents the C₉H₁₉⁺ fragment. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In this compound, the spectrum is dominated by features characteristic of a long-chain alkane, with specific absorptions indicating the carbon-bromine bond.

The primary diagnostic bands include:

C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of sp³ hybridized C-H bonds in the methyl and methylene (B1212753) groups.

CH₂-Br Wagging: A moderate absorption is expected in the 1300-1150 cm⁻¹ range, corresponding to the wagging vibration of the CH₂ group attached to the bromine atom. orgchemboulder.comscribd.comblogspot.com

C-Br Stretching: A strong absorption in the fingerprint region, typically between 690 and 515 cm⁻¹, confirms the presence of the carbon-bromine single bond. orgchemboulder.comscribd.comlibretexts.orgpressbooks.pub The precise position within this range can be influenced by the local molecular structure.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 2960 | Stretch | C-H (sp³) |

| 1450 - 1470 | Bend | C-H (Methylene/Methyl) |

| 1300 - 1150 | Wag | CH₂-Br |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR Spectroscopy: The structure of this compound, CH₃CH₂CH₂CH₂CH₂CH(CH₃)CH₂CH₂Br, possesses a chiral center at the third carbon (C3). This lack of symmetry makes all nine carbon atoms chemically non-equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals. The carbon atom bonded to the electronegative bromine (C1) will be the most deshielded and appear furthest downfield.

Table 3: Predicted ¹³C NMR Chemical Environments for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (-CH₂Br) | 30 - 45 | Attached to electronegative Br atom, causing a downfield shift. |

| C3 (-CH-) | 30 - 40 | Branch point, shifted relative to linear carbons. |

| C2, C4-C8 (-CH₂-) | 10 - 40 | Aliphatic carbons in the main chain. |

| C3-Methyl (-CH₃) | 15 - 25 | Methyl group at the branch point. |

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (splitting pattern). The spectrum would be complex, but key features would stand out:

The two protons on C1 (-CH₂Br) would be the most downfield signal due to the deshielding effect of the bromine atom, likely appearing as a multiplet around 3.4 ppm.

The terminal methyl group of the octyl chain (C9) would appear as a triplet around 0.9 ppm.

The methyl group at the branch point (C3) would appear as a doublet, as it is coupled to the single proton on C3.

The remaining methylene (-CH₂-) and methine (-CH-) protons would create a complex, overlapping series of multiplets in the 1.2-2.0 ppm region.

Mass Spectrometry confirms the molecular formula C₉H₁₉Br via the molecular ion peaks at m/z 206/208.

IR Spectroscopy identifies the molecule as an alkyl bromide with a saturated hydrocarbon framework.

¹³C NMR shows nine unique carbon signals, consistent with the proposed asymmetric structure.

¹H NMR confirms the connectivity and relative positions of the protons, such as the -CH(CH₃)- group and the -CH₂Br terminus.

For absolute confirmation of all proton and carbon assignments, advanced 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) would be employed to map the complete bonding network, leaving no doubt as to the structure of this compound. Furthermore, as the molecule is chiral, specialized techniques such as Raman optical activity spectroscopy could be used to investigate the properties of its specific enantiomers. rsc.org

Computational Chemistry and Molecular Modeling of 1 Bromo 3 Methyloctane

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1-bromo-3-methyloctane is not static; rotation around its single bonds gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, or energy landscape, that dictates their relative stabilities and the energy barriers for interconversion.

The most stable conformers will adopt staggered arrangements to minimize torsional strain, with the bulky bromine atom and methyl group positioned to reduce steric hindrance. organicchemistrytutor.com An energy landscape can be visualized as a multi-dimensional surface where the energy of the system is plotted against the rotational degrees of freedom. ucsb.eduwikipedia.orgnih.gov The valleys on this landscape correspond to stable conformers, while the peaks represent the transition states between them.

A simplified analysis often focuses on rotation around specific bonds. For instance, considering the rotation around the C2-C3 bond, different staggered and eclipsed conformations can be identified. A hypothetical energy landscape would show that conformers with anti-periplanar arrangements of the largest substituents are generally of lower energy.

Below is a representative data table illustrating a hypothetical conformational analysis for a selected dihedral angle in this compound.

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 120° | 3.5 |

| Syn | 0° | 5.0 |

Note: This data is illustrative and represents a simplified analysis around a single bond.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a more detailed and accurate description of the electronic structure and reactivity of this compound compared to molecular mechanics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It can be employed to investigate the mechanisms of chemical reactions involving this compound, such as nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

DFT calculations can map the potential energy surface along the reaction coordinate. sciforum.netresearchgate.net This allows for the identification and characterization of key stationary points, including the reactants, products, any reaction intermediates, and the transition state. sciforum.netresearchgate.net The transition state is the highest energy point along the reaction pathway and is a critical factor in determining the reaction rate. libretexts.orglibretexts.orgyoutube.com The energy difference between the reactants and the transition state is the activation energy.

For the SN2 reaction of this compound with a nucleophile (e.g., hydroxide), DFT can be used to model the geometry of the pentacoordinate transition state and calculate the activation energy. researchgate.net These calculations can also elucidate the role of the chiral center at C3 on the stereochemical outcome of the reaction.

A hypothetical data table for a DFT study of an SN2 reaction of this compound is presented below.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (this compound + OH⁻) | B3LYP/6-31G | 0.0 |

| Transition State | B3LYP/6-31G | +22.5 |

| Products (3-methyloctan-1-ol + Br⁻) | B3LYP/6-31G* | -15.0 |

Note: This data is hypothetical and for illustrative purposes.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of the nuclei.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov By calculating the ¹H and ¹³C NMR chemical shifts for the low-energy conformers of this compound and comparing them to experimental spectra, the accuracy of the computed geometries and electronic structures can be assessed. aps.org A good agreement between the predicted and experimental NMR data lends confidence to the theoretical model.

The following table shows a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 34.2 | 33.8 |

| C2 | 38.5 | 38.1 |

| C3 | 32.9 | 32.5 |

| C4 | 36.1 | 35.7 |

| C5 | 27.3 | 26.9 |

| C6 | 31.8 | 31.4 |

| C7 | 22.6 | 22.2 |

| C8 | 14.1 | 13.7 |

| 3-CH₃ | 19.5 | 19.1 |

Note: The data presented is hypothetical.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations are powerful for static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time. researchgate.net

For this compound, MD simulations can provide insights into its dynamic behavior in the condensed phase, such as in a solvent. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to study how the solvent affects its conformational preferences and flexibility. researchgate.net These simulations can reveal specific solute-solvent interactions, such as the formation of solvation shells and the dynamics of solvent molecules around the polar C-Br bond. acs.orgyoutube.commdpi.com

MD simulations are also crucial for understanding how the molecule diffuses in a medium and for calculating various thermodynamic properties. The information from MD simulations can complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. annualreviews.org

Quantitative Structure-Reactivity Relationship (QSRR) Development

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netresearchgate.netnih.gov These models are built on the principle that the structural or physicochemical properties of a molecule, encoded by numerical values called molecular descriptors, determine its biological activity or chemical reactivity.

A QSRR model for the reactivity of bromoalkanes could be developed using this compound as part of the dataset. The first step in developing a QSRR model is to calculate a variety of molecular descriptors for a set of related bromoalkanes. These descriptors can be categorized as constitutional, topological, geometric, and electronic. researchgate.netresearchgate.net

Examples of descriptors include:

Constitutional: Molecular weight, number of carbon atoms.

Topological: Branching indices.

Geometric: Molecular surface area, molecular volume.

Electronic: Dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, is used to build a mathematical equation that relates a subset of these descriptors to the observed reactivity (e.g., the rate constant of a specific reaction). uliege.benih.govnih.gov

A hypothetical QSRR equation for predicting the logarithm of the reaction rate constant (log k) might look like:

log k = β₀ + β₁(LUMO Energy) + β₂(Molecular Surface Area) + β₃(Branching Index)

The table below provides a hypothetical dataset for a QSRR study.

| Compound | log k (experimental) | LUMO Energy (eV) | Molecular Surface Area (Ų) |

| 1-Bromobutane | -4.5 | -0.5 | 150.2 |

| 2-Bromobutane | -5.2 | -0.4 | 148.9 |

| This compound | -5.8 | -0.3 | 210.5 |

| 2-Bromo-2-methylpropane | -6.5 | -0.2 | 145.1 |

Note: This data is for illustrative purposes only.

The resulting QSRR model can then be used to predict the reactivity of new or untested bromoalkanes based on their calculated descriptors.

Stereochemical Aspects of 1 Bromo 3 Methyloctane Chemistry

Chirality and Enantiomerism in 1-Bromo-3-methyloctane Systems

This compound is a chiral molecule due to the presence of a stereocenter at the third carbon atom (C3) in its alkyl chain. A carbon atom is considered a chiral center when it is bonded to four different groups. In the case of this compound, the C3 carbon is attached to:

A hydrogen atom (H)

A methyl group (-CH₃)

An ethyl group containing the bromine atom (-CH₂CH₂Br)

A pentyl group (-CH₂CH₂CH₂CH₂CH₃)

This structural arrangement means that this compound is non-superimposable on its mirror image. These two non-superimposable mirror-image forms are called enantiomers. They are distinct molecules that are identical in all physical properties such as boiling point, density, and solubility, but differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other will rotate it to the left (levorotatory, (-)) by an equal magnitude.

The two enantiomers are designated as (R)-1-bromo-3-methyloctane and (S)-1-bromo-3-methyloctane according to the Cahn-Ingold-Prelog (CIP) priority rules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out.

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of a single enantiomer (enantiopure) of this compound requires strategies that can control the three-dimensional arrangement of the atoms during the reaction. This field of study is known as asymmetric synthesis. The primary approaches involve either the use of chiral catalysts to direct the formation of one enantiomer or the transformation of a readily available chiral starting material.

Chiral Catalysis in Halogenation and Functionalization Reactions

Chiral catalysis is a powerful strategy for asymmetric synthesis where a small amount of a chiral catalyst directs a reaction to selectively produce one enantiomer over the other. While specific catalytic methods for this compound are not extensively documented, analogous well-established reactions provide a blueprint for its potential synthesis.

One hypothetical approach involves the asymmetric hydroboration of an alkene precursor, such as 3-methyl-1-octene. Using a chiral hydroboration reagent or a borane (B79455) with a chiral ligand catalyst could selectively form an enantiomerically enriched 3-methyloctan-1-ol nih.govacs.orgorganic-chemistry.org. This chiral alcohol can then be converted to the desired alkyl bromide. Another potential route is the enantioconvergent substitution, where a chiral catalyst, often a nickel complex, can convert a racemic mixture of a nucleophile or electrophile into a single enantiomer of the product nih.gov. These methods rely on the catalyst creating a chiral environment that favors the transition state leading to one specific enantiomer.

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis

| Catalyst Type | Chiral Ligand Example | Applicable Reaction Type |

|---|---|---|

| Cobalt Complex | (R)-BTFM-Garphos | Asymmetric Hydroboration |

| Nickel Complex | Pyridine-oxazoline | Enantioconvergent Cross-coupling |

Stereoselective Transformations of Chiral Precursors

A more direct and common method for synthesizing enantiopure this compound is to start with a chiral precursor that already possesses the desired stereochemistry at the C3 position. A prime candidate for such a precursor is enantiopure 3-methyloctan-1-ol nih.govnih.gov.

The conversion of a primary alcohol to an alkyl bromide can be achieved with several reagents, including phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) followed by bromide displacement masterorganicchemistry.comlibretexts.org. The reaction of a primary alcohol with PBr₃ typically proceeds through an SN2 mechanism. This mechanism involves the formation of a phosphite (B83602) ester intermediate, which is then attacked by a bromide ion from the backside, leading to a clean inversion of stereochemistry at the carbon center if it were chiral. However, since the reaction occurs at the C1 position (the hydroxyl group) and not the C3 stereocenter of 3-methyloctan-1-ol, the configuration of the stereocenter remains unchanged.

Therefore, starting with (S)-3-methyloctan-1-ol would yield (S)-1-bromo-3-methyloctane. This transformation is considered stereospecific because the stereochemistry of the reactant directly determines the stereochemistry of the product. The Appel reaction, which uses triphenylphosphine (B44618) and a bromine source like carbon tetrabromide, also converts alcohols to alkyl bromides and is known to proceed with high stereospecificity researchgate.netresearchgate.net.

Stereochemical Outcomes of Nucleophilic Substitution and Elimination Reactions

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution (SN) and elimination (E) reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. As a primary alkyl halide, this compound strongly favors SN2 and E2 pathways over SN1 and E1 pathways due to the high energy and instability of a primary carbocation.

Mechanisms of Racemization in SN1 Processes

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate. Second, a nucleophile attacks the carbocation.

If a reaction were to proceed via an SN1 mechanism at a chiral center, the resulting carbocation would be sp²-hybridized and have a planar geometry. This planarity allows the incoming nucleophile to attack from either face (top or bottom) with roughly equal probability. This leads to the formation of both possible enantiomers. If the starting material was enantiopure, the product would be a racemic mixture, a process known as racemization.

However, for this compound, the bromine is on a primary carbon. The formation of a primary carbocation is energetically very unfavorable. Therefore, this compound does not undergo reactions via the SN1 mechanism, and racemization through this pathway is not observed.

Stereospecificity of SN2 Processes

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. For this to occur, the nucleophile must approach from the side opposite to the leaving group, in a "backside attack."

This concerted mechanism has a direct and predictable stereochemical consequence: inversion of configuration at the carbon center, often referred to as a Walden inversion. If, hypothetically, a nucleophilic substitution occurred at the C3 stereocenter of this compound, an (R)-enantiomer would be converted into an (S)-enantiomer product, and vice versa.

In the actual molecule, the substitution occurs at the primary C1 carbon, which is not a stereocenter. However, the SN2 mechanism is still the operative pathway for substitution reactions at this position. The reaction is stereospecific, but it does not affect the existing stereocenter at C3. For example, the reaction of (S)-1-bromo-3-methyloctane with sodium cyanide (NaCN) would yield (S)-3-methylnonanenitrile, with the stereochemistry at C3 being retained.

Table 2: Comparison of SN1 and SN2 Reactions for a Chiral Alkyl Halide

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Relevance to this compound | Not favored | Favored pathway for substitution |

Enantiomeric Excess Determination and Chiral Resolution Methodologies

The stereochemical properties of this compound, a chiral alkyl halide, necessitate specialized analytical techniques for the determination of its enantiomeric excess (ee). Furthermore, the separation of its racemic mixture into individual enantiomers, a process known as chiral resolution, is crucial for stereoselective synthesis and the study of stereospecific interactions. The most prevalent and effective methods for these purposes are chromatographic, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs).

Enantiomeric Excess Determination

The enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. It is calculated using the formula:

ee (%) = |(Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer)| x 100

For chromatographic methods, the peak areas corresponding to each enantiomer are used for this calculation.

Gas Chromatography (GC) with Chiral Stationary Phases (CSPs)

Given the volatility of this compound, gas chromatography is a highly suitable technique for its enantioselective analysis. The use of capillary columns coated with chiral stationary phases, especially those based on cyclodextrin (B1172386) derivatives, is a well-established method for the separation of halogenated hydrocarbons.

Detailed Research Findings: While specific studies on the chiral separation of this compound are not extensively documented, research on analogous secondary bromoalkanes provides a strong basis for a proposed methodology. For instance, the enantiomers of smaller bromoalkanes, such as 2-bromobutane, have been successfully resolved using cyclodextrin-based CSPs. These separations rely on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin molecules. The differing stabilities of these complexes for the (R)- and (S)-enantiomers lead to different retention times and, consequently, their separation on the chromatographic column.

A proposed GC method for the determination of the enantiomeric excess of this compound would likely involve a capillary column coated with a modified β-cyclodextrin stationary phase. The operational parameters would need to be optimized to achieve baseline separation of the enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiral GC Capillary Column (e.g., based on a derivatized β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 220 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 2 °C/min to 150 °C, hold for 5 min |

| Injection Volume | 1 µL (split injection) |

Under such optimized conditions, a chromatogram displaying two distinct peaks for the (R)- and (S)-enantiomers of this compound would be expected. The integration of these peak areas would then allow for the calculation of the enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-1-Bromo-3-methyloctane | 25.2 | 15000 | 66.7 |

| (S)-1-Bromo-3-methyloctane | 25.8 | 5000 |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

While GC is often preferred for volatile compounds, chiral HPLC offers a powerful alternative, particularly for preparative-scale separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral molecules, including alkyl halides. Both normal-phase and reversed-phase HPLC can be employed, with the choice of mobile phase being critical for achieving optimal separation.

Chiral Resolution Methodologies

The goal of chiral resolution is to separate a racemic mixture into its constituent enantiomers. While analytical techniques like chiral GC and HPLC are used to determine the enantiomeric composition, they can also be adapted for preparative-scale separations to isolate pure enantiomers.

Preparative Chiral Chromatography

Both GC and HPLC can be scaled up for preparative purposes. In preparative chiral HPLC, a larger column is used to accommodate a greater sample load. The separated enantiomers are then collected as they elute from the column. This method is highly effective but can be resource-intensive.

Kinetic Resolution

Kinetic resolution is a chemical method that relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. For a racemic mixture of this compound, a chiral nucleophile could be employed in a substitution reaction. One enantiomer would react faster than the other, leading to a mixture of the unreacted, enantioenriched starting material and the product with the opposite stereochemistry. Separation of the unreacted this compound from the product would yield an enantiomerically enriched sample.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by conventional methods like crystallization. For an alkyl halide like this compound, this method is less direct as it lacks a suitable functional group for salt formation. However, it could be applied to a precursor alcohol, (R/S)-3-methyloctan-1-ol, before its conversion to the bromide.

Synthetic Applications and Derivative Chemistry of 1 Bromo 3 Methyloctane

Utilization as a Versatile Synthetic Building Block for Complex Organic Scaffolds

1-Bromo-3-methyloctane's utility as a synthetic precursor is primarily derived from the reactivity of the carbon-bromine bond. The bromine atom, being a good leaving group, facilitates a variety of transformations, allowing for the introduction of diverse functional groups and the extension of carbon chains. This adaptability makes it a key intermediate in multi-step syntheses of more complex organic structures. umontreal.caresearchgate.netmit.edulibretexts.org

Synthesis of Substituted Alcohols, Ethers, and Amines via Nucleophilic Substitution

The primary carbon bearing the bromine atom in this compound is susceptible to attack by a wide range of nucleophiles, proceeding primarily through an S(_N)2 mechanism. This reaction pathway allows for the stereospecific introduction of new functional groups.

Alcohols: The synthesis of 3-methyl-1-octanol can be achieved through the reaction of this compound with a hydroxide (B78521) source, such as aqueous sodium hydroxide. savemyexams.com The hydroxide ion acts as the nucleophile, displacing the bromide ion.

Ethers: The Williamson ether synthesis provides a classic method for preparing ethers from this compound. ucsb.edu In this reaction, an alkoxide ion (RO), generated by treating an alcohol with a strong base, serves as the nucleophile. For example, reacting this compound with sodium ethoxide will yield 1-ethoxy-3-methyloctane. The reaction is generally efficient for primary halides like this compound, as the competing elimination reaction is minimized.

Amines: The synthesis of amines from this compound can be accomplished by reaction with ammonia (B1221849) or primary amines. savemyexams.compearson.com However, this approach often leads to a mixture of primary, secondary, and tertiary amines due to the newly formed amine being a better nucleophile than the starting ammonia. chemguide.co.uk To achieve a more controlled synthesis of the primary amine, (3-methyloctyl)amine, alternative methods such as the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction are often preferred.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| OH⁻ | 3-Methyl-1-octanol | SN2 |

| CH₃CH₂O⁻ | 1-Ethoxy-3-methyloctane | Williamson Ether Synthesis (SN2) |

| NH₃ | (3-Methyloctyl)amine (and over-alkylation products) | Nucleophilic Substitution (SN2) |

| CN⁻ | 4-Methylnonanenitrile | SN2 |

Preparation of Unsaturated Hydrocarbons through Controlled Elimination

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction, typically following an E2 mechanism, to yield unsaturated hydrocarbons. pearson.comyoutube.comutdallas.edu The choice of base and reaction conditions can influence the regioselectivity of the double bond formation. Given the structure of this compound, the primary product of elimination would be 3-methyl-1-octene. The use of a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted (Hofmann) product, which in this case is the only possible product.

Applications in Organometallic Chemistry and C-C Coupling Reactions

The carbon-bromine bond in this compound can be readily converted into a carbon-metal bond, generating highly reactive organometallic reagents. These reagents are powerful nucleophiles and are extensively used in the formation of new carbon-carbon bonds.

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, yields the corresponding Grignard reagent, (3-methyloctyl)magnesium bromide. This organomagnesium compound is a potent nucleophile and can participate in a variety of C-C bond-forming reactions, including palladium-catalyzed cross-coupling reactions with aryl, vinyl, or other alkyl halides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Organolithium Reagents: Alternatively, treatment of this compound with two equivalents of lithium metal results in the formation of the organolithium reagent, (3-methyloctyl)lithium. wikipedia.orgrug.nlyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts and are also widely used in C-C coupling reactions. wikipedia.orgrug.nl

| Reagent | Organometallic Intermediate | Subsequent Reaction Example | Product Class |

|---|---|---|---|

| Mg, Et₂O | (3-Methyloctyl)magnesium bromide | Pd-catalyzed cross-coupling with an aryl halide | Alkyl-substituted aromatic compound |

| 2 Li, Pentane | (3-Methyloctyl)lithium | Reaction with an epoxide | Substituted alcohol |

Derivatization for Biological Probes and Pheromone Analogs

The 3-methyloctane (B1293759) backbone is a structural motif found in some insect pheromones. Consequently, this compound serves as a useful starting material for the synthesis of pheromone analogs. rsc.orgnih.govresearchgate.netscispace.com These synthetic analogs are crucial for studying insect behavior, monitoring pest populations, and developing environmentally benign pest control strategies. rsc.orgasianpubs.org The synthesis of these analogs often involves the conversion of the bromide to other functional groups or its use in coupling reactions to elongate the carbon chain and introduce unsaturation.

Furthermore, the lipophilic nature of the 3-methyloctyl chain makes it a suitable component for incorporation into biological probes. researchgate.netnih.govbeilstein-journals.org These probes are molecules designed to interact with and report on biological systems, for example, by carrying a fluorescent tag to a specific cellular location. The 1-bromo functionality allows for the covalent attachment of the 3-methyloctyl moiety to a larger molecular scaffold, such as a fluorophore or another biologically active molecule.

Development of Novel Reagents and Intermediates in Organic Synthesis

Beyond its direct applications, this compound can be transformed into a variety of other synthetic intermediates. For instance, conversion to the corresponding iodide, 1-iodo-3-methyloctane, can be achieved via the Finkelstein reaction, providing a more reactive alkylating agent for certain nucleophilic substitution reactions. The Grignard and organolithium reagents derived from this compound are themselves novel reagents in the context of specific multi-step synthetic sequences, enabling the construction of complex target molecules. umontreal.caresearchgate.netyoutube.com

Environmental Dynamics and Degradation of Branched Bromoalkanes

Biotransformation and Biodegradation Mechanisms

The primary route for the environmental breakdown of many organic pollutants, including branched bromoalkanes, is through microbial activity. Microorganisms have evolved diverse enzymatic systems to utilize hydrocarbons and halogenated compounds as sources of carbon and energy.

Microbial degradation of alkanes is a well-documented process occurring under both aerobic and anaerobic conditions researchgate.netscite.ai. Aerobic degradation is typically initiated by monooxygenase enzymes, which introduce an oxygen atom into the alkane molecule, forming an alcohol. This is then further oxidized to an aldehyde and a carboxylic acid, which can enter central metabolic pathways like beta-oxidation researchgate.net.

For halogenated compounds, the initial and most critical step is dehalogenation, the cleavage of the carbon-halogen bond. This is often accomplished by enzymes called dehalogenases nih.govablesci.com. Haloalkane dehalogenases, for instance, catalyze the hydrolytic conversion of haloalkanes to their corresponding alcohols nih.govresearchgate.net. These enzymes exhibit broad substrate specificity, acting on a range of short- to medium-chain halogenated hydrocarbons nih.gov.

Under anaerobic conditions, the degradation of alkanes proceeds through different mechanisms. A common initial activation step is the addition of the alkane to a fumarate (B1241708) molecule, a reaction catalyzed by alkylsuccinate synthase researchgate.netresearchgate.net. This forms an alkylsuccinate, which can then be further metabolized researchgate.netresearchgate.net.

The presence of methyl branching in an alkane chain, as seen in 1-Bromo-3-methyloctane, significantly influences its biodegradability. Generally, branching increases the recalcitrance of hydrocarbons to microbial attack compared to their linear counterparts researchgate.net. The methyl group can sterically hinder the enzymatic attack at the terminal carbon, which is the preferred site for many alkane monooxygenases researchgate.net.

Despite this, microorganisms capable of degrading branched alkanes have been identified tandfonline.comnih.gov. For instance, some bacteria can initiate degradation from the unbranched end of the molecule or employ sub-terminal oxidation pathways researchgate.nettandfonline.comnih.gov. In the case of 3-methyloctane (B1293759), microbial oxidation can occur, leading to the formation of various metabolic intermediates researchgate.net. Studies on the methanogenic degradation of iso-C9 alkanes, including 2-methyl, 3-methyl, and 4-methyloctane, have demonstrated that these branched structures can be biodegraded, albeit potentially at slower rates than n-alkanes researchgate.net. The degradation of highly branched alkanes like isooctane (B107328) has been shown to proceed via initial oxidation at the less-branched end of the molecule nih.gov.

The identification of metabolites is key to elucidating degradation pathways. For branched alkanes, microbial oxidation can lead to the formation of branched-chain fatty acids and, in some cases, dicarboxylic acids researchgate.nettandfonline.com. For example, the degradation of isooctane by Mycobacterium austroafricanum was found to produce 2,4,4-trimethylpentanoic acid and dimethylpropanoic acid nih.gov.

In the anaerobic degradation of alkanes, the characteristic metabolites are alkylsuccinates, formed through the addition to fumarate researchgate.netresearchgate.netnih.gov. The specific structure of the alkylsuccinate can provide information about the parent alkane and the initial point of enzymatic attack.

For this compound, a plausible aerobic degradation pathway would involve initial dehalogenation to form 3-methyl-1-octanol. This alcohol could then be oxidized to 3-methyloctanoic acid, which would subsequently be broken down via beta-oxidation. Alternatively, oxidation of the terminal methyl group at the opposite end of the molecule could occur, followed by dehalogenation at a later stage. Anaerobically, the pathway might involve an initial fumarate addition, although the presence of the bromine atom could influence this process. To date, specific metabolites for this compound have not been reported in the scientific literature.

Environmental Fate Modeling and Persistence Assessment in Various Media

Environmental fate models are valuable tools for predicting the distribution, persistence, and potential exposure of chemicals in the environment researchgate.netresearchgate.net. These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its behavior in different compartments like air, water, soil, and sediment.

Multimedia Models: Fugacity-based models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, are often used to assess the fate of halogenated organic compounds nih.gov. These models can predict the partitioning of a chemical between different environmental phases and its removal through degradation processes. Input parameters for such models include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation half-lives in various media.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are used to predict the properties and behavior of chemicals, including their biodegradability, based on their molecular structure nih.govuci.eduresearchgate.net. These models can be particularly useful for compounds like this compound, for which extensive experimental data may be lacking. QSARs for biodegradation often use molecular descriptors that account for factors like molecular size, branching, and the presence of specific functional groups to classify a compound as readily or not readily biodegradable uci.eduresearchgate.net.

Future Research Directions and Emerging Trends

Development of Green Chemistry Principles in 1-Bromo-3-methyloctane Synthesis

The synthesis of this compound is undergoing a paradigm shift, with a strong emphasis on the integration of green chemistry principles to minimize environmental impact. Future research is focused on developing synthetic routes that are not only efficient but also adhere to the core tenets of sustainability, such as atom economy, use of safer solvents, and energy efficiency. jocpr.com

One of the primary goals is to maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby reducing waste. scranton.edursc.org Traditional bromination methods often involve the use of harsh reagents and produce significant amounts of byproducts. To counter this, researchers are exploring alternative brominating agents and reaction conditions. For instance, the use of cetyltrimethylammonium tribromide (CTMATB) as a bromine source in "on-water" reactions or under microwave irradiation presents a promising green alternative. nih.gov These methods can lead to higher yields in shorter reaction times with reduced environmental impact. nih.gov